2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
2-Methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a fused thiadiazole-pyrimidinone core. Its structure includes a methyl group at position 2 and a piperazinylmethyl substituent at position 7 (Figure 1). This compound belongs to a broader class of thiadiazolopyrimidinones, which are noted for their diverse pharmacological activities, including enzyme inhibition, receptor antagonism, and anticancer properties .
Properties
IUPAC Name |
2-methyl-7-(piperazin-1-ylmethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-8-14-16-10(17)6-9(13-11(16)18-8)7-15-4-2-12-3-5-15/h6,12H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDPYFMSFZGESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C=C(N=C2S1)CN3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method involves the condensation of a thiadiazole derivative with a pyrimidine precursor. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
For example, a one-pot three-component reaction can be employed, where 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds are reacted in ethanol solvent at room temperature. This method offers advantages such as rapid synthesis, mild reaction conditions, and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Positions 2 and 7
Key Structural Differences
The biological activity of thiadiazolopyrimidinones is highly dependent on substituents at positions 2 and 7:
Analysis :
- This contrasts with rigid aromatic substituents (e.g., phenoxymethyl in ), which prioritize enzyme inhibition.
Heterocycle Modifications: Thiadiazolo vs. Oxadiazolo
Replacing the sulfur atom in the thiadiazole ring with oxygen (yielding oxadiazolo derivatives) significantly alters activity:
Analysis :
Piperazine Domain Modifications
The piperazine moiety is critical for receptor antagonism. Modifications to this group reduce efficacy:
| Analogues of RUC-1 (αIIbβ3 Antagonists) | Piperazine Modification | Platelet Aggregation Inhibition (IC₅₀) |
|---|---|---|
| Target Compound (Piperazin-1-ylmethyl) | None | 0.5–1.0 µM |
| Morpholine substitution | Oxygen replaces NH | >10 µM (loss of activity) |
| N-Methyl-piperazine | Tertiary amine | >10 µM (reduced potency) |
Analysis :
- The secondary amine in piperazine is essential for hydrogen bonding with the αIIbβ3 receptor. Even minor changes (e.g., N-methylation) disrupt this interaction .
Pharmacological Profile Comparison
Analysis :
- The target compound’s piperazinylmethyl group aligns it with receptor antagonists, whereas derivatives with aromatic substituents (e.g., indole-thiophene in ) are more suited for antimicrobial or anticancer applications.
Biological Activity
The compound 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a member of the thiadiazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Antibacterial Activity
Research has demonstrated that derivatives of thiadiazolo-pyrimidines exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
In Vitro Studies:
A study tested several derivatives of thiadiazolo-pyrimidinones against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed notable antibacterial activity with varying minimum inhibitory concentration (MIC) values:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 8e | Staphylococcus aureus | <50 |
| 8f | Enterococcus faecalis | <50 |
| 8j | Escherichia coli | <100 |
| 8k | Pseudomonas aeruginosa | <100 |
The most promising results were observed with compounds 8e and 8f , which showed potent activity against Staphylococcus aureus and Enterococcus faecalis respectively, suggesting that modifications at specific positions can enhance antibacterial efficacy .
The mechanism by which these compounds exert their antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. For instance, the presence of a piperazine moiety is thought to enhance membrane permeability, allowing for better penetration into bacterial cells .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of antibiotic-resistant strains. The results indicated that it could inhibit growth effectively at concentrations lower than those required for traditional antibiotics. This suggests potential for development as a new therapeutic agent in treating resistant infections .
Case Study 2: Biofilm Disruption
Another study focused on the ability of the compound to disrupt biofilms formed by pathogenic bacteria. Biofilms are known to confer resistance to antibiotics and are a major challenge in clinical settings. The tested derivatives showed varying degrees of biofilm inhibition, with some compounds exhibiting over 70% reduction in biofilm mass at sub-MIC concentrations .
Q & A
Q. What are the common synthetic routes for preparing 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one?
- Methodological Answer: The compound is typically synthesized via multi-step reactions. A foundational approach involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with thiadiazolo-pyrimidine precursors in alcoholic solvents (e.g., ethanol or methanol) under reflux conditions (~78°C). Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by filtration and recrystallization for purification .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer: Structural confirmation employs spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) identifies proton and carbon environments, particularly the piperazine and thiadiazole moieties.
- IR spectroscopy confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
- Mass spectrometry validates molecular weight and fragmentation patterns .
Q. What biological activities have been reported for this compound?
- Methodological Answer: Preliminary studies indicate antimicrobial and anticancer potential. In vitro assays, such as broth microdilution for antimicrobial activity (MIC values) and MTT assays for cytotoxicity, are standard. Substituents like the piperazine group enhance interactions with biological targets .
Q. What are the solubility characteristics of this compound in common laboratory solvents?
- Methodological Answer: Solubility is influenced by logP values (lipophilicity) and hydrogen-bonding capacity. Polar aprotic solvents (e.g., DMSO) generally improve solubility, while aqueous buffers may require co-solvents. Experimental determination via shake-flask methods is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized for multi-step synthesis to improve yield and purity?
- Methodological Answer: Optimization strategies include:
- Solvent selection : Polar solvents (DMF, DCM) enhance intermediate stability.
- Catalysts : Palladium or copper catalysts improve regioselectivity in cross-coupling steps.
- Temperature control : Low temperatures reduce side reactions during sensitive steps (e.g., imine formation) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, cell lines) or substituent effects. Systematic approaches include:
- Structure-activity relationship (SAR) studies : Comparing analogs with varying substituents (e.g., methyl vs. ethyl groups).
- Standardized protocols : Replicating assays under controlled conditions (e.g., ATP levels in cytotoxicity tests) .
Q. How can computational methods predict and enhance the compound’s drug-likeness?
- Methodological Answer: Molecular docking identifies binding affinities to targets (e.g., enzymes or receptors). QSAR models correlate structural features (e.g., piperazine flexibility) with activity. Software like AutoDock or Schrödinger Suite is used, with validation via experimental IC₅₀ values .
Q. What purification techniques address low yields in the final synthetic step?
- Methodological Answer:
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar impurities.
- Recrystallization : Ethanol/water mixtures improve crystal purity.
- HPLC : Reverse-phase columns resolve closely related byproducts .
Q. How does the compound’s stability under physiological conditions impact formulation?
- Methodological Answer: Stability studies (e.g., pH-dependent degradation in simulated gastric fluid) guide formulation. Strategies include:
- Nanoformulations : Liposomes or polymeric nanoparticles enhance bioavailability.
- Prodrug design : Masking reactive groups (e.g., thiadiazole) improves metabolic stability .
Q. What analytical techniques ensure batch-to-batch consistency in large-scale synthesis?
- Methodological Answer:
- HPLC-DAD : Quantifies purity (>98%) and detects trace impurities.
- Karl Fischer titration : Monitors residual solvent levels.
- X-ray crystallography : Validates polymorphic consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
